molecular formula C10H20N2O2S B2446087 2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide CAS No. 1600195-98-9

2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B2446087
CAS No.: 1600195-98-9
M. Wt: 232.34
InChI Key: DDAGYTSVNDZBSH-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,2-dimethylthiomorpholine with an appropriate acylating agent, such as 2-chloro-N-(2-hydroxyethyl)acetamide. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide can be compared with other similar compounds, such as:

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Acetamide derivatives: Compounds with the acetamide functional group but different substituents on the nitrogen or carbon atoms.

Properties

IUPAC Name

2-(2,2-dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10(2)8-12(4-6-15-10)7-9(14)11-3-5-13/h13H,3-8H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAGYTSVNDZBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC(=O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600195-98-9
Record name 2-(2,2-dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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